![molecular formula C8H11NO2 B1380815 2-Azaspiro[4.4]nonane-1,6-dione CAS No. 1784822-92-9](/img/structure/B1380815.png)
2-Azaspiro[4.4]nonane-1,6-dione
Übersicht
Beschreibung
2-Azaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic ketones, while reduction can yield spirocyclic amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
2-Azaspiro[4.4]nonane-1,6-dione serves as a scaffold for the development of new pharmaceuticals due to its ability to mimic natural products. The compound's structural characteristics allow it to interact with various biological targets, making it a promising candidate for drug discovery.
Neuropharmacology
Research indicates that derivatives of this compound exhibit potential therapeutic effects against neurological disorders. For instance, some derivatives have shown anticonvulsant properties, suggesting their utility in treating seizure disorders.
Anticancer Activity
Studies have highlighted the potential of this compound in cancer therapy. Its ability to modulate enzyme activity or receptor function may lead to the development of effective anticancer agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can influence enzyme activities, which is crucial in regulating metabolic pathways.
- Receptor Interaction : It may bind to receptors involved in various physiological processes, potentially leading to therapeutic effects.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Contains nitrogen in spirocyclic structure | Exhibits diverse biological activities |
1-Azaspiro[4.4]nonane-2,6-dione | Lacks nitrogen atom | Different reactivity and biological activity |
1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Contains additional nitrogen atoms | Altered biological activity due to increased nitrogen |
The presence of nitrogen in the spirocyclic framework of this compound differentiates it from other similar compounds, enhancing its reactivity and potential therapeutic benefits.
Case Study 1: Anticonvulsant Activity
A study demonstrated that certain derivatives of this compound exhibited significant anticonvulsant effects in animal models. This research highlights the compound's potential in developing treatments for epilepsy and other seizure disorders.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of modified versions of this compound. Results indicated that these derivatives could inhibit cancer cell proliferation through specific molecular interactions, paving the way for new cancer therapies.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The compound’s structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.5]decane-1,6-dione
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
Comparison: 2-Azaspiro[4.4]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This distinguishes it from other similar compounds, such as 2-Azaspiro[4.4]nonane-1,3-dione and Spiro[4.4]nonane-1,6-dione, which may lack the nitrogen atom or have different ring sizes . These structural differences can significantly impact the compound’s chemical reactivity and biological activity, making this compound a valuable compound for various applications.
Biologische Aktivität
2-Azaspiro[4.4]nonane-1,6-dione is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound is characterized by a bicyclic structure comprising a nonane ring fused with a five-membered nitrogen-containing ring. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The compound's spirocyclic nature contributes to its unique chemical reactivity and biological properties.
Structural Information Table
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N O₂ |
Molecular Weight | 153.18 g/mol |
SMILES | C1CCC2(C1)CC(=O)NC2=O |
InChI | InChI=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11) |
Anticonvulsant Properties
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A systematic study evaluated various N-phenylamino derivatives for their efficacy in seizure models, including the maximum electroshock seizure (MES) test and the subcutaneous metrazole seizure threshold test. Notable findings include:
- Active Compounds : Among the derivatives tested, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed the highest potency in inhibiting seizures.
- Structure Activity Relationship (SAR) : The anticonvulsant activity was influenced by substituents on the aryl moiety and the cycloalkyl system's size and attachment manner on the pyrrolidine ring .
The anticonvulsant effects of 2-azaspiro[4.4]nonane derivatives are believed to involve modulation of neurotransmitter systems and ion channels in the central nervous system (CNS). The spirocyclic structure allows for interactions with GABAergic and glutamatergic pathways, potentially enhancing inhibitory neurotransmission or reducing excitatory signaling.
Lipophilicity and Biological Activity Correlation
A study investigated the lipophilicity of several derivatives of 2-azaspiro[4.4]nonane and their relationship to biological activity. The results indicated that compounds with higher lipophilicity tended to exhibit stronger anticonvulsant effects . This correlation suggests that optimizing lipophilicity could enhance therapeutic efficacy.
Study 1: Synthesis and Evaluation of Anticonvulsants
In a study published in 2006, researchers synthesized a series of N-substituted derivatives of 2-azaspiro[4.4]nonane and assessed their anticonvulsant properties. The most effective compounds were found to significantly reduce seizure activity in animal models .
Study 2: Structure Variations Impacting Activity
Another investigation focused on how variations in the ring structure affected anticonvulsant activity. It was found that specific modifications led to significant differences in efficacy, highlighting the importance of structural design in developing new therapeutics .
Eigenschaften
IUPAC Name |
2-azaspiro[4.4]nonane-1,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBMLLPMMYSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.